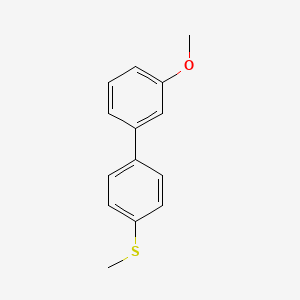

1,1'-Biphenyl, 3-methoxy-4'-(methylthio)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,1’-Biphenyl, 3-methoxy-4’-(methylthio)- is an organic compound with the molecular formula C14H14OS It is a derivative of biphenyl, where one of the phenyl rings is substituted with a methoxy group at the 3-position and a methylthio group at the 4’-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Biphenyl, 3-methoxy-4’-(methylthio)- typically involves the following steps:

Starting Materials: The synthesis begins with biphenyl as the core structure.

Methoxylation: Introduction of the methoxy group at the 3-position can be achieved through electrophilic aromatic substitution using methanol and a suitable catalyst.

Methylthiolation: The methylthio group can be introduced at the 4’-position using a thiolation reaction with methylthiol and a catalyst.

Industrial Production Methods

In an industrial setting, the production of 1,1’-Biphenyl, 3-methoxy-4’-(methylthio)- may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,1’-Biphenyl, 3-methoxy-4’-(methylthio)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the methylthio group to a thiol or further to a hydrocarbon.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols or hydrocarbons.

Substitution: Various substituted biphenyl derivatives.

Scientific Research Applications

1,1’-Biphenyl, 3-methoxy-4’-(methylthio)- has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 1,1’-Biphenyl, 3-methoxy-4’-(methylthio)- involves its interaction with molecular targets and pathways. The methoxy and methylthio groups can influence the compound’s reactivity and binding affinity to various enzymes or receptors. These interactions can modulate biological processes, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

1,1’-Biphenyl, 4-methoxy-: Similar structure but lacks the methylthio group.

1,1’-Biphenyl, 3-methyl-: Similar structure but lacks the methoxy group.

1,1’-Biphenyl, 4-methylthio-: Similar structure but lacks the methoxy group.

Uniqueness

1,1’-Biphenyl, 3-methoxy-4’-(methylthio)- is unique due to the presence of both methoxy and methylthio groups, which confer distinct chemical properties and reactivity

Biological Activity

1,1'-Biphenyl, 3-methoxy-4'-(methylthio)- is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antioxidant studies. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound 1,1'-Biphenyl, 3-methoxy-4'-(methylthio)- can be represented structurally as follows:

This structure features a biphenyl backbone with methoxy and methylthio substituents, which are known to influence its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, derivatives of 4'-methylthio-trans-stilbene demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 breast cancer cells. The IC50 values for these compounds ranged from 2.1 to 6.0 µM, indicating potent activity (PMC6270961) .

Table 1: Cytotoxicity of Related Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3,4,5-Trimethoxy-4'-methylthio-trans-stilbene | MCF-7 | 2.1 |

| 2,4,5-Trimethoxy-4'-methylthio-trans-stilbene | MCF-7 | 5.1 |

| Control (Resveratrol) | MCF-7 | n.d. |

These findings suggest that the methylthio group may enhance the anticancer properties of stilbene derivatives by increasing their interaction with cellular targets.

The mechanism through which 1,1'-Biphenyl, 3-methoxy-4'-(methylthio)- exerts its biological effects appears to involve the disruption of tubulin polymerization. This is similar to the action observed in other methylthio-substituted compounds that target microtubules in cancer cells (PMC6214853) . The pro-apoptotic effects were also noted in studies where treated cells exhibited increased apoptosis and cell cycle arrest in the G2/M phase.

Antioxidant Activity

In addition to its anticancer properties, this compound has shown promising antioxidant activity. Antioxidant assays have demonstrated that certain derivatives exhibit significant free radical scavenging capabilities. For example, compounds with methoxy groups were found to have enhanced reducing power compared to their unsubstituted counterparts (PMC6270961) .

Table 2: Antioxidant Activity Comparison

| Compound | Assay Type | EC50 (µM) |

|---|---|---|

| Methoxy-substituted derivative | DPPH Radical Scavenging | 0.0138 |

| Unsubstituted derivative | DPPH Radical Scavenging | 0.0153 |

| Vitamin E | DPPH Radical Scavenging | 0.0304 |

Case Studies

Several case studies have documented the therapeutic potential of similar compounds:

- Cytotoxicity in Breast Cancer : A study evaluated various methylthio-substituted stilbenes for their ability to inhibit growth in MCF-7 cells. The results indicated that compounds with additional methoxy groups significantly enhanced cytotoxicity (PMC6214853) .

- Antioxidant Properties : A comparative study on antioxidant activities revealed that methylthio derivatives outperformed traditional antioxidants like vitamin E in specific assays (PMC6270961) .

Properties

CAS No. |

646505-59-1 |

|---|---|

Molecular Formula |

C14H14OS |

Molecular Weight |

230.33 g/mol |

IUPAC Name |

1-methoxy-3-(4-methylsulfanylphenyl)benzene |

InChI |

InChI=1S/C14H14OS/c1-15-13-5-3-4-12(10-13)11-6-8-14(16-2)9-7-11/h3-10H,1-2H3 |

InChI Key |

NSICTLPNNRZHMH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC=C(C=C2)SC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.